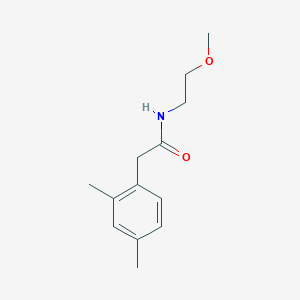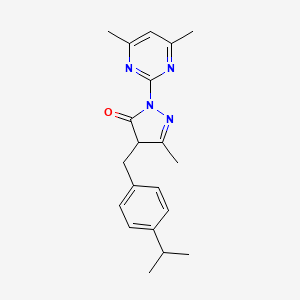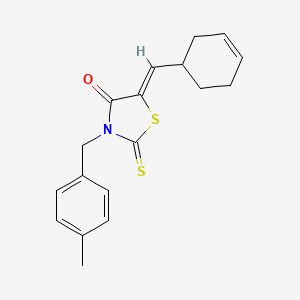
4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid, also known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMOG is a hypoxia-mimetic agent that has been shown to induce a range of biological effects in various cell types.
科学的研究の応用
4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid has been extensively used in scientific research, particularly in the field of hypoxia research. Hypoxia is a condition characterized by a deficiency of oxygen in tissues, which can lead to a range of physiological and pathological effects. This compound has been shown to mimic the effects of hypoxia in cells, making it a valuable tool for studying the cellular response to hypoxia.
作用機序
4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid exerts its biological effects through the inhibition of prolyl hydroxylase enzymes (PHDs). PHDs are enzymes that play a crucial role in the regulation of hypoxia-inducible factor (HIF), a transcription factor that regulates the expression of genes involved in the cellular response to hypoxia. By inhibiting PHDs, this compound stabilizes HIF, leading to the activation of downstream genes involved in angiogenesis, erythropoiesis, and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects in various cell types. These include the upregulation of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. This compound has also been shown to increase the proliferation and survival of cells under hypoxic conditions.
実験室実験の利点と制限
One of the major advantages of using 4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid in lab experiments is its ability to mimic the effects of hypoxia without the need for a hypoxic chamber. This makes it a valuable tool for studying the cellular response to hypoxia in vitro. However, it is important to note that this compound may not fully replicate the complex physiological effects of hypoxia in vivo. Additionally, this compound can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are numerous future directions for 4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid research. One area of interest is the development of this compound-based therapies for conditions characterized by hypoxia, such as ischemic heart disease and stroke. Additionally, this compound may have potential applications in cancer therapy, as it has been shown to inhibit tumor growth and angiogenesis. Further research is needed to fully understand the potential applications of this compound in various fields of medicine and biology.
Conclusion:
In conclusion, this compound is a hypoxia-mimetic agent that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound can be synthesized through a simple reaction and has been extensively used in scientific research to study the cellular response to hypoxia. This compound exerts its biological effects through the inhibition of PHDs, leading to the activation of downstream genes involved in angiogenesis, erythropoiesis, and metabolism. While this compound has numerous advantages for lab experiments, it is important to be aware of its limitations and potential toxic effects. Overall, this compound has great potential for future research and development in various fields of medicine and biology.
合成法
4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid can be synthesized through a simple reaction between dimethyl malonate and morpholine in the presence of a base. The reaction results in the formation of this compound, which can be purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques, such as NMR and HPLC.
特性
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-7-5-11(6-8(2)15-7)9(12)3-4-10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPONTMDYFZYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1H-imidazol-1-yl)-1-[(3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5371690.png)

![N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide](/img/structure/B5371701.png)
![4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5371712.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5371719.png)
![5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-4H-pyran-4-one](/img/structure/B5371727.png)
![[4-(dimethylamino)benzyl][2-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B5371741.png)

![2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5371754.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-bromobenzamide](/img/structure/B5371777.png)

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5371790.png)
![N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5371795.png)